NNC 63-0532

Descripción general

Descripción

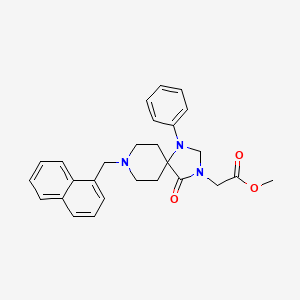

NNC 63-0532, también conocido como metil [8-(1-naftilmetil)-4-oxo-1-fenil-1,3,8-triazaspiro[4.5]dec-3-il]acetato, es un fármaco nociceptoide utilizado en investigación científica. La función de este receptor aún se comprende poco, pero se cree que desempeña un papel en muchos trastornos como el dolor, la adicción a las drogas, el desarrollo de tolerancia a los fármacos opioides y los trastornos psicológicos como la ansiedad y la depresión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de NNC 63-0532 implica varios pasos. Uno de los pasos clave es la formación de la estructura espirocíclica, que se logra a través de una serie de reacciones de ciclación. Los materiales de partida normalmente incluyen un derivado de naftaleno y un derivado de fenilo, que se hacen reaccionar en condiciones específicas para formar el compuesto espirocíclico deseado . El paso final implica la esterificación del grupo ácido carboxílico para formar el éster metílico .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría rutas sintéticas similares a las utilizadas en entornos de laboratorio, pero a mayor escala. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y otras técnicas avanzadas podría ayudar a lograr este objetivo.

Análisis De Reacciones Químicas

Tipos de reacciones

NNC 63-0532 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción típicamente involucran temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.

Productos principales

Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de productos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

NNC 63-0532 exhibits a high binding affinity for the NOP receptor (ORL1), with a Ki value of 7.3 nM, making it approximately 12-fold selective compared to other receptors, such as the μ-opioid receptor (140 nM) and κ-opioid receptor (405 nM) . This selectivity is crucial for minimizing side effects commonly associated with traditional opioid therapies.

Table 1: Binding Affinities of this compound

| Receptor Type | Ki (nM) | Selectivity Ratio |

|---|---|---|

| NOP Receptor (ORL1) | 7.3 | Reference |

| μ-opioid Receptor | 140 | 19.2 |

| κ-opioid Receptor | 405 | 55.5 |

| Dopamine D2S | 209 | 28.6 |

| Dopamine D3 | 133 | 18.2 |

| Dopamine D4.4 | 107 | 14.6 |

Applications in Pain Management

This compound has shown promise in managing pain through its action on the NOP receptor, which is implicated in nociceptive processing and modulation of pain pathways. Studies have indicated that this compound can produce analgesic effects without the typical adverse effects associated with opioid analgesics . Its unique mechanism may offer a new avenue for treating chronic pain conditions.

Role in Addiction Treatment

Research indicates that this compound may play a significant role in addiction therapy by modulating reward pathways associated with substance use disorders. Preclinical studies have demonstrated that NOP receptor agonists can reduce drug-seeking behavior and cravings for substances such as alcohol and opioids . This suggests that this compound could be beneficial in treating opioid dependence and withdrawal symptoms.

Case Study: Opioid Withdrawal Management

A study explored the effects of this compound on opioid withdrawal symptoms, revealing that it produced anti-analgesic effects with a delayed onset similar to established agonist-antagonists . The compound's ability to influence withdrawal symptoms highlights its potential as a therapeutic agent in detoxification protocols.

Neuroimaging Applications

This compound has been radiolabeled as [11C]this compound for use in positron emission tomography (PET) imaging studies. This application allows researchers to visualize and quantify NOP receptor activity in vivo, providing insights into the receptor's role in various neuropsychiatric conditions . The imaging properties suggest that it could serve as a valuable tool for studying the pathophysiology of disorders related to nociception and addiction.

Table 2: Imaging Properties of [11C]this compound

| Property | Value |

|---|---|

| Radiochemical Yield | 20-25% non-corrected RCY |

| Specific Activity | 9542 Ci/mmol |

| Peak Brain Uptake | SUV = 0.92 within 10 minutes |

Mecanismo De Acción

NNC 63-0532 ejerce sus efectos actuando como un agonista potente y selectivo para el receptor de nociceptina . Este receptor es parte de la familia de receptores opioides y participa en varios procesos fisiológicos, incluida la modulación del dolor, la respuesta al estrés y la función inmunitaria . La activación del receptor de nociceptina por this compound conduce a la modulación de las vías de señalización intracelular, lo que finalmente da como resultado los efectos fisiológicos observados .

Comparación Con Compuestos Similares

Compuestos similares

Algunos compuestos similares a NNC 63-0532 incluyen:

Ro 64-6198: Otro agonista potente y selectivo para el receptor de nociceptina.

SCH 221510: Un agonista del receptor de nociceptina con propiedades farmacológicas similares.

J-113397: Un antagonista selectivo del receptor de nociceptina utilizado en investigación.

Unicidad

This compound es único en su alta selectividad y potencia para el receptor de nociceptina en comparación con otros compuestos similares . Esto lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor y sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

methyl 2-[8-(naphthalen-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEIKQVUTKGLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397885 | |

| Record name | NNC 63-0532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250685-44-0 | |

| Record name | NNC 63-0532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.